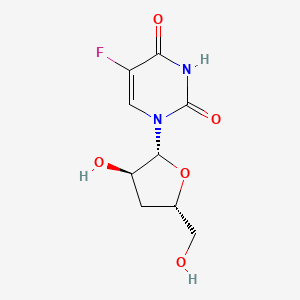
5-Fluoro-3'-deoxyuridine
Übersicht
Beschreibung
5-Fluoro-3’-deoxyuridine, also known as floxuridine, is a pyrimidine analog and a derivative of uridine. It is primarily used as an antineoplastic agent in the treatment of various cancers, particularly those that have metastasized to the liver. This compound functions by inhibiting DNA synthesis, thereby preventing the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-deoxyuridine typically involves the reaction of thymidine with 5-fluorouracil in the presence of a suitable catalyst. One common method includes the use of immobilized Aeromonas salmonicida ATCC 27013, which facilitates the conversion of thymidine and 5-fluorouracil into floxuridine . Another method involves the reaction of a 5-fluoro-deoxyuridine derivative with a reagent capable of removing hydroxyl protecting groups, such as ammonia water or methanol amine, followed by crystallization in an organic solvent .
Industrial Production Methods
Industrial production of 5-Fluoro-3’-deoxyuridine often employs large-scale synthesis techniques that ensure high purity and yield. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-Fluoro-3’-deoxyuridine include:
Ammonia water or methanol amine: for removing hydroxyl protecting groups.
Phosphate buffer: for facilitating enzymatic reactions.
Major Products Formed
The major products formed from the reactions of 5-Fluoro-3’-deoxyuridine include:
5-Fluoro-2’-deoxyuridine monophosphate (FdUMP): Formed during the bioactivation process.
5-Fluoro-2’-deoxyuridine triphosphate (FdUTP): Another active metabolite formed during the bioactivation process.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3’-deoxyuridine has a wide range of scientific research applications, including:
Cancer Treatment: It is used as an antineoplastic agent to treat various cancers, particularly colorectal cancer and hepatic metastases.
DNA Synthesis Inhibition: It inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate (dTTP) and incorporation of uracil into DNA, which disrupts DNA synthesis.
Experimental Anticancer Agent: It is used in research to study its effects on different cancer cell lines and its potential as a therapeutic agent.
Renal Function Diagnosis: It is employed in diagnostic tests to assess renal function.
Wirkmechanismus
5-Fluoro-3’-deoxyuridine exerts its effects primarily by inhibiting DNA synthesis. Upon administration, it is converted into its active metabolites, 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluoro-2’-deoxyuridine triphosphate (FdUTP). FdUMP acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine triphosphate (dTTP). This inhibition leads to a depletion of dTTP and an increase in deoxyuridine monophosphate (dUMP), resulting in the incorporation of uracil into DNA and subsequent DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used antineoplastic agent that also inhibits thymidylate synthase.
2’-Deoxy-5-fluorouridine (FdUrd): Another pyrimidine analog with similar mechanisms of action.
Uniqueness
5-Fluoro-3’-deoxyuridine is unique in its ability to be administered via intra-arterial infusion, which allows for targeted delivery to specific organs, such as the liver. This targeted approach enhances its efficacy in treating hepatic metastases compared to other similar compounds .
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUINSFJQSHMRE-CVTKMRTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=O)NC2=O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


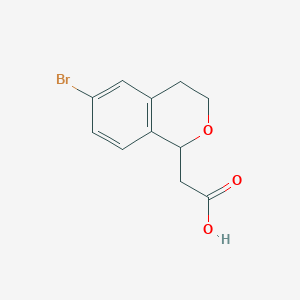
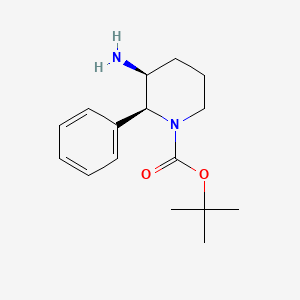
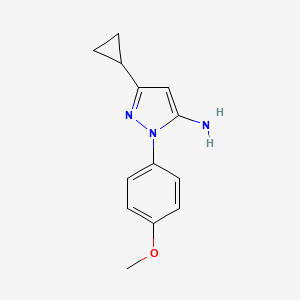


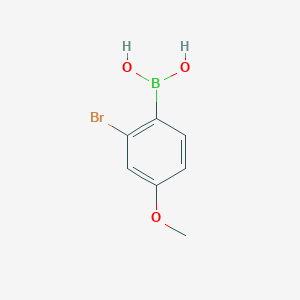

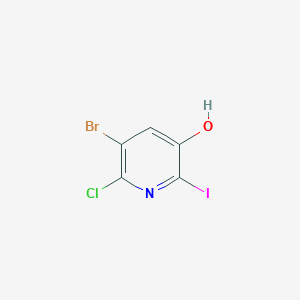
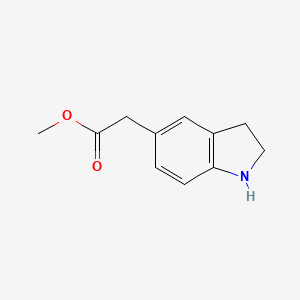
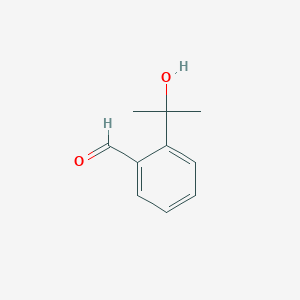
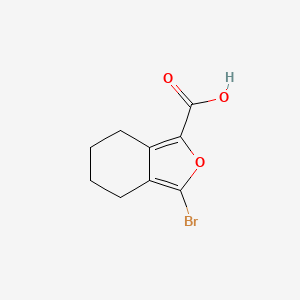
![4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol](/img/structure/B3248615.png)
![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)
![3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B3248639.png)
